molecular formula C24H21N3O5 B2399896 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923202-08-8

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2399896
CAS No.: 923202-08-8
M. Wt: 431.448
InChI Key: QUTJKWWJNWRFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chromene moiety and the triazaspirodecane core makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the chromene ring through cyclization reactions. For instance, the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with benzohydrazides in the presence of acetic acid can yield intermediate compounds that are further modified to introduce the triazaspirodecane moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for biological assays to explore its potential as a bioactive molecule.

    Medicine: Its potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the triazaspirodecane core can provide additional binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-chloro-2-oxo-2H-chromene-3-carbaldehyde share the chromene moiety and exhibit similar reactivity.

    Triazole Derivatives: Compounds containing the triazole ring, such as benzohydrazides, have comparable synthetic routes and applications.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles, share the spirocyclic core and are studied for their unique properties.

Uniqueness

The uniqueness of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione lies in its combination of the chromene and triazaspirodecane moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-benzyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c28-20(18-14-17-8-4-5-9-19(17)32-21(18)29)26-12-10-24(11-13-26)22(30)27(23(31)25-24)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTJKWWJNWRFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.